Cas no 1019582-75-2 (5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine)

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
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- 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
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- インチ: 1S/C7H7N5/c8-7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10)
- InChIKey: IRWZVGMEFDOPLQ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC=C(N2C=NC=N2)C=C1
計算された属性
- せいみつぶんしりょう: 161.070145g/mol
- どういたいしつりょう: 161.070145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 161.16g/mol
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 69.6Ų
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000718775-1g |
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 95+% | 1g |
¥8149.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000718775-5g |
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 95+% | 5g |
¥21676.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00866464-1g |
5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 95% | 1g |
¥7177.0 | 2023-04-06 | |
TRC | H954190-50mg |
5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 50mg |
$ 230.00 | 2022-06-04 | ||
Chemenu | CM434467-1g |
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 95%+ | 1g |
$1074 | 2023-02-03 | |
TRC | H954190-10mg |
5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 10mg |
$ 70.00 | 2022-06-04 | ||
Chemenu | CM434467-250mg |
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 95%+ | 250mg |
$545 | 2023-02-03 | |
TRC | H954190-100mg |
5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 100mg |
$ 340.00 | 2022-06-04 | ||
Chemenu | CM434467-500mg |
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine |
1019582-75-2 | 95%+ | 500mg |
$844 | 2023-02-03 |
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amineに関する追加情報
Introduction to 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine and Its Significance in Modern Chemical Biology
5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, with the CAS number 1019582-75-2, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This heterocyclic amine exhibits a fused structure combining a pyridine ring with a triazole moiety, which endows it with distinctive electronic and steric characteristics. The combination of these functional groups has opened up new avenues for exploring its biological activity and mechanistic roles in various biochemical pathways.
The< strong>pyridine moiety is a well-known pharmacophore found in numerous bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. Its nitrogen atoms can form hydrogen bonds, enhancing binding affinity and specificity. In contrast, the< strong>triazole ring is a smaller aromatic heterocycle that often serves as a key structural element in medicinal chemistry. It is known for its stability, versatility in forming hydrogen bonds, and ability to participate in metal coordination, making it a valuable component in the design of small-molecule inhibitors.
The significance of< strong>5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine lies in its potential to act as a scaffold for the development of novel therapeutic agents. Recent studies have highlighted its utility in targeting various disease-related pathways. For instance, researchers have explored its interaction with kinases, which are critical enzymes involved in cell signaling and implicated in cancers and inflammatory diseases. The< strong>triazole ring's ability to modulate the electronic properties of the molecule allows for fine-tuning of binding interactions with these targets.
In addition to its kinase-targeting potential, 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine has been investigated for its antimicrobial properties. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown promising results against Gram-positive bacteria, suggesting its potential as an alternative or adjunct therapy against resistant strains.
The synthesis of< strong>5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine involves multi-step organic reactions that highlight the importance of synthetic methodology in drug development. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the desired heterocyclic framework efficiently. These methods not only improve yield but also allow for the introduction of diverse substituents, enabling the creation of a library of derivatives for further biological evaluation.
The biological evaluation of< strong>5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine has revealed intriguing mechanisms of action. Its ability to inhibit specific enzymes by forming stable complexes has been demonstrated through both computational modeling and experimental validation. These studies have provided insights into how the< strong>pyridine-< strong>triazole scaffold interacts with biological targets at the molecular level.
The pharmaceutical industry has taken note of these findings and is actively exploring< strong>5-(1H-1,2,4-triazol-1-yl)pyridin-2-amines as lead compounds for new drug candidates. Its unique structural features make it an attractive starting point for structure-based drug design (SBDD). By leveraging computational tools such as molecular dynamics simulations and virtual screening algorithms, researchers can rapidly identify analogs with enhanced potency and selectivity.
The potential applications of this compound extend beyond traditional therapeutic areas. Its chemical versatility allows for modifications that could lead to novel agrochemicals or materials with specialized properties. For example, derivatives of< strong>5-(1H-1,2,4-triazol-1-yI)pyridin - 2 - amine<0xE3><0x80><0x80><0xE3><0x80><0x82><0xE3><0x80><0x82><0xE3><0x80><0x82>> could exhibit photophysical properties useful in optoelectronic devices or serve as ligands for metal extraction processes.
In conclusion,< strong >5-( 1 H - 1 , 2 , 4 - tri az ol - 1 - yl ) py ridin - 2 - am ine ( CAS no . 1019582 -75 - 2 ) represents a promising compound with diverse applications in chemical biology and pharmaceutical research . Its unique structural features and demonstrated biological activity make it a valuable scaffold for developing novel therapeutics . As research continues to uncover new insights into its mechanisms of action and synthetic possibilities , this molecule is poised to play an increasingly significant role in addressing unmet medical needs . The integration of cutting-edge synthetic methodologies and computational approaches will further enhance its potential , paving the way for innovative applications across multiple scientific disciplines . p >
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